molecular formula C17H19F3N2O3 B4315827 4-HYDROXY-4,5,5-TRIMETHYL-3-{2-[7-(TRIFLUOROMETHYL)-1H-INDOL-3-YL]ETHYL}-1,3-OXAZOLAN-2-ONE

4-HYDROXY-4,5,5-TRIMETHYL-3-{2-[7-(TRIFLUOROMETHYL)-1H-INDOL-3-YL]ETHYL}-1,3-OXAZOLAN-2-ONE

Cat. No.: B4315827
M. Wt: 356.34 g/mol
InChI Key: GALBVXKZJYUXHD-UHFFFAOYSA-N
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Description

4-HYDROXY-4,5,5-TRIMETHYL-3-{2-[7-(TRIFLUOROMETHYL)-1H-INDOL-3-YL]ETHYL}-1,3-OXAZOLAN-2-ONE is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, an oxazolidinone ring, and a trifluoromethyl-substituted indole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-HYDROXY-4,5,5-TRIMETHYL-3-{2-[7-(TRIFLUOROMETHYL)-1H-INDOL-3-YL]ETHYL}-1,3-OXAZOLAN-2-ONE typically involves multiple steps:

    Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Indole Moiety: The indole group can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of the indole with a halogenated precursor.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The oxazolidinone ring can be reduced to form an amino alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amino alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and metabolic pathways due to its structural similarity to certain natural products.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its unique combination of functional groups may confer specific biological activities, such as enzyme inhibition or receptor modulation.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-HYDROXY-4,5,5-TRIMETHYL-3-{2-[7-(TRIFLUOROMETHYL)-1H-INDOL-3-YL]ETHYL}-1,3-OXAZOLAN-2-ONE involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with proteins or nucleic acids, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. The oxazolidinone ring may participate in covalent bonding with active site residues of enzymes, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-3,5,5-trimethyl-4-(3-oxobut-1-en-1-yl)cyclohex-2-enone
  • 3,3′-(1,2-ethanediyl)bis(4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one)
  • 6-hydroxy-4,4,7a-trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one

Uniqueness

The uniqueness of 4-HYDROXY-4,5,5-TRIMETHYL-3-{2-[7-(TRIFLUOROMETHYL)-1H-INDOL-3-YL]ETHYL}-1,3-OXAZOLAN-2-ONE lies in its combination of a trifluoromethyl-substituted indole with an oxazolidinone ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-hydroxy-4,5,5-trimethyl-3-[2-[7-(trifluoromethyl)-1H-indol-3-yl]ethyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N2O3/c1-15(2)16(3,24)22(14(23)25-15)8-7-10-9-21-13-11(10)5-4-6-12(13)17(18,19)20/h4-6,9,21,24H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALBVXKZJYUXHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(C(=O)O1)CCC2=CNC3=C2C=CC=C3C(F)(F)F)(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-HYDROXY-4,5,5-TRIMETHYL-3-{2-[7-(TRIFLUOROMETHYL)-1H-INDOL-3-YL]ETHYL}-1,3-OXAZOLAN-2-ONE
Reactant of Route 2
Reactant of Route 2
4-HYDROXY-4,5,5-TRIMETHYL-3-{2-[7-(TRIFLUOROMETHYL)-1H-INDOL-3-YL]ETHYL}-1,3-OXAZOLAN-2-ONE
Reactant of Route 3
Reactant of Route 3
4-HYDROXY-4,5,5-TRIMETHYL-3-{2-[7-(TRIFLUOROMETHYL)-1H-INDOL-3-YL]ETHYL}-1,3-OXAZOLAN-2-ONE
Reactant of Route 4
4-HYDROXY-4,5,5-TRIMETHYL-3-{2-[7-(TRIFLUOROMETHYL)-1H-INDOL-3-YL]ETHYL}-1,3-OXAZOLAN-2-ONE
Reactant of Route 5
4-HYDROXY-4,5,5-TRIMETHYL-3-{2-[7-(TRIFLUOROMETHYL)-1H-INDOL-3-YL]ETHYL}-1,3-OXAZOLAN-2-ONE
Reactant of Route 6
4-HYDROXY-4,5,5-TRIMETHYL-3-{2-[7-(TRIFLUOROMETHYL)-1H-INDOL-3-YL]ETHYL}-1,3-OXAZOLAN-2-ONE

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